

6-(4-Chlorophenoxy)nicotinaldehyde: A Technical Guide to a Privileged Scaffold Intermediate

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Compound of Interest

Compound Name:	6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
CAS No.:	1160430-66-9
Cat. No.:	B3215376

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Executive Summary

6-(4-Chlorophenoxy)nicotinaldehyde (CAS: Not widely listed as a commodity chemical; related nitrile CAS 99902-70-2) is a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents. Characterized by a pyridine core substituted with a reactive aldehyde at the C3 position and a lipophilic 4-chlorophenoxy ether at the C6 position, this molecule serves as a critical "handle" for diversifying molecular scaffolds.

This guide details the structural properties, validated synthetic protocols, and downstream applications of this intermediate, designed for medicinal chemists and process scientists.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

Property	Detail
IUPAC Name	6-(4-chlorophenoxy)pyridine-3-carbaldehyde
Common Name	6-(4-Chlorophenoxy)nicotinaldehyde
Molecular Formula	C ₁₂ H ₈ ClNO ₂
Molecular Weight	233.65 g/mol
SMILES	<chem>C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)Cl</chem>
InChI Key	Computed: [1] [2] [3] SMZLJRHNWGOQOS-UHFFFAOYSA-N

Structural Pharmacophore Analysis

The molecule is a biaryl ether system with distinct electronic zones:

- Electrophilic Handle (Aldehyde):** The C3-formyl group is highly reactive toward nucleophiles (amines, ylides), allowing for rapid scaffold elaboration.
- Lipophilic Tail (4-Chlorophenoxy):** The p-chlorophenyl ether provides metabolic stability (blocking para-oxidation) and significant lipophilicity (increasing LogP), which is crucial for hydrophobic pocket binding in kinase inhibitors and GPCR ligands.
- Core Scaffold (Pyridine):** The nitrogen atom at position 1 accepts hydrogen bonds, influencing solubility and target interaction.

Synthetic Methodology

The most robust route to 6-(4-chlorophenoxy)nicotinaldehyde utilizes a Nucleophilic Aromatic Substitution (

) mechanism. The electron-withdrawing aldehyde group at C3 activates the C6-chlorine of the starting material, facilitating displacement by the phenoxide.

Validated Synthesis Protocol

Reaction:

“

6-Chloronicotinaldehyde + 4-Chlorophenol

6-(4-Chlorophenoxy)nicotinaldehyde

Reagents:

- Substrate: 6-Chloronicotinaldehyde (1.0 equiv)
- Nucleophile: 4-Chlorophenol (1.1 equiv)
- Base: Potassium Carbonate (, 1.5–2.0 equiv) or Cesium Carbonate () for faster kinetics.
- Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Anhydrous conditions are preferred to prevent hydrolysis.

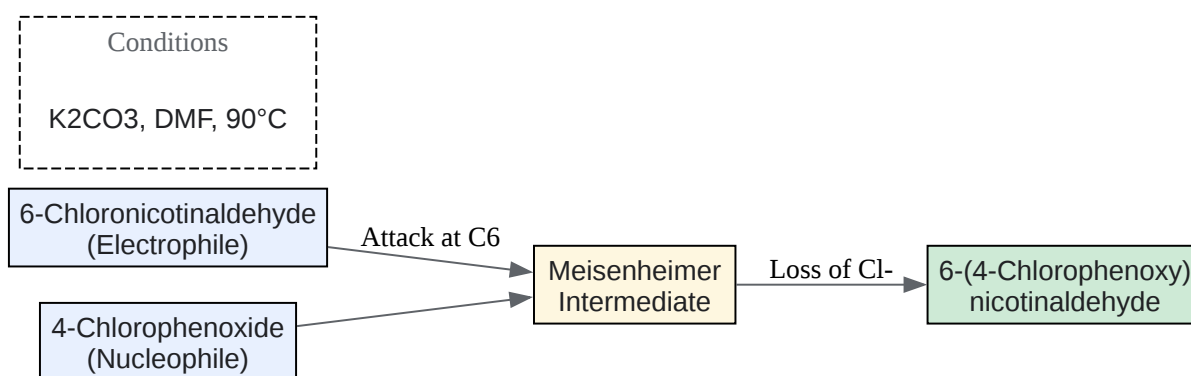
Step-by-Step Procedure:

- Preparation: Charge a reaction vessel with 4-chlorophenol (1.1 eq) and anhydrous DMF (5-10 volumes).
- Deprotonation: Add (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Addition: Add 6-chloronicotinaldehyde (1.0 eq) in one portion.
- Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloropyridine.
- Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes). The product typically precipitates as a solid.

- Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway (S_NAr)

The reaction proceeds via a Meisenheimer complex. The aldehyde at C3 is critical; it withdraws electron density from the ring, stabilizing the negative charge on the nitrogen in the transition state.



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Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target ether.

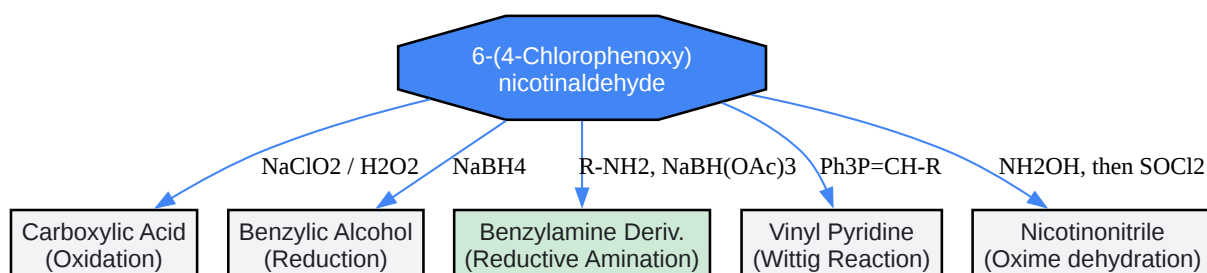
Reactivity & Downstream Applications

The aldehyde functionality serves as a versatile divergence point. In drug discovery, this intermediate is often converted into amines (for solubility) or styrenes (for polymerization or extended conjugation).

Functionalization Map

Reaction Type	Reagent	Product Class	Application
Reductive Amination	,	Secondary/Tertiary Amines	Kinase inhibitor side-chains
Oxidation	,	Carboxylic Acid	Peptidomimetics, Amide coupling
Wittig / Horner-Wadsworth-Emmons	Phosponium ylides	Vinyl Pyridines	Michael acceptors, Linkers
Heterocyclization	Hydrazines / Amidines	Pyrazoles / Pyrimidines	Core scaffold modification

Workflow Visualization



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Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Case Studies & Applications

Medicinal Chemistry: Kinase Inhibition

The 6-phenoxy pyridine motif is a bioisostere for the biphenyl ether scaffold found in several kinase inhibitors (e.g., c-Met and VEGFR inhibitors). The pyridine nitrogen provides a specific hydrogen bond acceptor that can orient the molecule within the ATP-binding pocket.

- Application: Synthesis of "Type II" kinase inhibitors where the aldehyde is converted to a urea or amide linker that extends into the allosteric pocket.

Agrochemicals: Insecticides

Pyridine carbaldehydes are precursors to neonicotinoid-like compounds. The 4-chlorophenoxy group adds lipophilicity required for penetrating the insect cuticle.

- Pathway: Conversion of the aldehyde to a Schiff base (imine) followed by reduction creates a specific amine linkage common in crop protection agents.

Safety & Handling

- Hazards: As a pyridine aldehyde, the compound is likely a Skin Irritant (H315), Eye Irritant (H319), and may cause Respiratory Irritation (H335).
- Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (6-(4-chlorophenoxy)nicotinic acid) over time.
- Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.^[4]

References

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